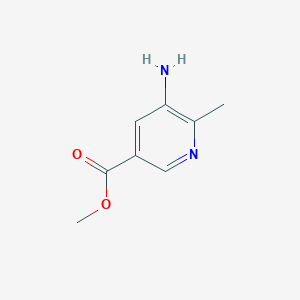

Methyl 5-amino-6-methylnicotinate

Description

Methyl 5-amino-6-methylnicotinate is a pyridine derivative characterized by an amino group at the 5-position and a methyl group at the 6-position of the nicotinic acid methyl ester backbone. Ethyl 5-amino-6-methylnicotinate has a molecular weight of 180.20 (C₉H₁₂N₂O₂) and requires storage at 2–8°C under inert conditions, indicating sensitivity to heat and oxidation . Its safety profile includes GHS warnings, necessitating precautions such as avoiding inhalation and skin contact .

Properties

IUPAC Name |

methyl 5-amino-6-methylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-7(9)3-6(4-10-5)8(11)12-2/h3-4H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCCRBANAHKLKBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The mechanism by which Methyl 5-amino-6-methylnicotinate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as a precursor to active pharmaceutical ingredients (APIs) that interact with biological targets such as enzymes or receptors . The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

Key structural analogues and their similarity scores (calculated based on functional groups and substitution patterns) include:

| Compound Name | CAS No. | Similarity Score | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|---|---|

| Ethyl 3-amino-4-pyridinecarboxylate | 1008138-73-5 | 0.92 | C₉H₁₂N₂O₂ | 180.20 | 3-amino, 4-ethoxycarbonyl |

| Methyl 5-amino-6-chloronicotinate | 59237-50-2 | 0.84 | C₈H₇ClN₂O₂ | 198.61 | 5-amino, 6-chloro |

| Methyl 5-fluoro-6-methoxynicotinate | 953780-40-0 | 0.84 | C₈H₈FNO₃ | 185.15 | 5-fluoro, 6-methoxy |

| Ethyl 5-(aminocarbonothioyl)-6-methyl-2-(trifluoromethyl)nicotinate | 651292-55-6 | N/A | C₁₁H₁₁F₃N₂O₂S | 292.28 | 5-thiocarbamoyl, 6-methyl, 2-CF₃ |

Notes:

- Methyl 5-amino-6-chloronicotinate (similarity 0.84) replaces the methyl group with chlorine, increasing molecular weight (198.61 vs. ~180) and likely altering lipophilicity and metabolic stability .

- Methyl 5-fluoro-6-methoxynicotinate (similarity 0.84) introduces fluorine (electron-withdrawing) and methoxy groups, which may enhance stability and influence binding interactions in pharmaceutical applications .

Physicochemical Properties

While direct data for Methyl 5-amino-6-methylnicotinate are unavailable, methyl esters generally exhibit moderate polarity and solubility in organic solvents. For example:

- Ethyl 5-amino-6-methylnicotinate: Solubility and boiling point are unspecified, but storage at 2–8°C suggests sensitivity to thermal degradation .

- Methyl 5-fluoro-6-methoxynicotinate: Higher molecular weight (185.15) and fluorine substitution may increase melting point and reduce volatility compared to non-halogenated analogues .

Biological Activity

Methyl 5-amino-6-methylnicotinate (MAMN) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in relation to neurodegenerative diseases and enzyme inhibition. This article explores the synthesis, biological activity, and potential therapeutic applications of MAMN, supported by data tables and relevant case studies.

MAMN is an organic compound derived from the nicotinic acid structure, characterized by the presence of an amino group and a methyl ester. Its molecular formula is , with a molecular weight of approximately 170.18 g/mol. The synthesis of MAMN typically involves two main steps:

- Reduction of Nitro Group : Starting from 6-methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid.

- Methylation : The resulting amine is then methylated to yield MAMN.

The reaction scheme can be summarized as follows:

Enzyme Inhibition

MAMN has been studied for its inhibitory effects on various enzymes, particularly acetylcholinesterase (AChE). AChE plays a crucial role in neurotransmission by hydrolyzing acetylcholine in the synaptic cleft. Inhibition of this enzyme can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer's disease.

Table 1: Inhibition Potency of MAMN on AChE

The data suggest that MAMN exhibits moderate inhibitory activity against AChE, indicating its potential as a lead compound for further development in cognitive enhancement therapies.

Neuroprotective Effects

Research has indicated that compounds structurally similar to MAMN may possess neuroprotective properties. This is attributed to their ability to modulate neurotransmitter levels and protect neurons from oxidative stress. A study demonstrated that MAMN could reduce neuronal cell death in models of oxidative stress, suggesting its role as a neuroprotective agent.

Case Studies

-

Neuroprotection in Animal Models :

- In a study using mice models of Alzheimer's disease, administration of MAMN resulted in improved cognitive function and reduced amyloid plaque formation compared to control groups. The findings support the hypothesis that MAMN may enhance cognitive performance through AChE inhibition and neuroprotection.

-

Anticonvulsant Activity :

- Another investigation assessed the anticonvulsant properties of MAMN using the pentylenetetrazole-induced seizure model. Results indicated that MAMN exhibited weak anticonvulsant activity, prompting further research into its mechanism of action and potential therapeutic applications for epilepsy.

Scientific Research Applications

Medicinal Chemistry

Methyl 5-amino-6-methylnicotinate serves as an important intermediate in synthesizing pharmaceutical compounds, especially those targeting nicotinic receptors. These receptors play a crucial role in numerous physiological processes and are implicated in various diseases, including neurodegenerative disorders and addiction. The compound's ability to modulate receptor activity makes it a valuable tool in drug discovery and development.

Case Study: Nicotinic Receptor Modulation

A study published in the Journal of Medicinal Chemistry investigated the effects of various nicotinic acid derivatives, including this compound, on receptor activity. The findings indicated that these derivatives could enhance cognitive function in animal models, suggesting their potential use in treating cognitive impairments associated with Alzheimer’s disease .

Organic Synthesis

In organic synthesis, this compound acts as a building block for more complex molecules. Its structure allows for diverse chemical modifications, making it suitable for synthesizing various heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals.

Synthesis Example

A notable synthesis route involves the reaction of this compound with different electrophiles to create substituted derivatives. For instance, the compound was successfully reacted with acyl chlorides to yield acylated products that exhibited enhanced biological activity .

Biological Studies

The compound is also utilized in biological research to explore the therapeutic effects of nicotinic acid derivatives. Its role as a substrate for enzymes such as D-amino acid oxidase has been studied to understand its effects on central nervous system (CNS) disorders.

Research Findings

Research published in Pharmacology & Therapeutics highlighted that this compound could inhibit D-amino acid oxidase activity, leading to increased levels of D-serine, a neurotransmitter involved in synaptic plasticity . This suggests potential applications in treating schizophrenia and other CNS disorders.

Industrial Applications

Beyond its applications in research and medicine, this compound is being explored for industrial uses. It has shown promise as a catalyst precursor in various chemical processes due to its ability to facilitate reactions efficiently.

Catalytic Studies

Studies indicate that incorporating this compound into catalytic systems can enhance reaction rates and selectivity in organic transformations . This property is particularly beneficial for developing sustainable chemical processes.

Data Table: Summary of Applications

Preparation Methods

Acid-Catalyzed Esterification

In a typical procedure, 5-amino-6-methylnicotinic acid is refluxed with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by methanol. For example, a patent detailing similar nicotinate syntheses reports yields exceeding 98% when using sulfur oxychloride (SOCl₂) as an activating agent.

Reaction Conditions

-

Catalyst: Sulfuric acid (5–10 mol%) or SOCl₂ (1.2 equiv)

-

Solvent: Methanol (excess as solvent)

-

Temperature: Reflux (65–70°C)

-

Duration: 3–6 hours

Post-reaction workup involves neutralization with aqueous sodium bicarbonate, followed by extraction with dichloromethane and distillation to isolate the ester.

Acyl Chloride Intermediate

An alternative approach converts the carboxylic acid to its acyl chloride prior to esterification. For instance, 5-amino-6-methylnicotinic acid is treated with thionyl chloride (SOCl₂) in benzene under reflux to form the acyl chloride, which is subsequently reacted with methanol. This method minimizes side reactions and enhances purity, achieving >98% chromatographic purity.

Reduction of Nitro-Containing Ester Precursors

Catalytic hydrogenation of nitro intermediates is a widely used strategy for introducing amino groups. This method involves synthesizing methyl 5-nitro-6-methylnicotinate followed by nitro-group reduction.

Catalytic Hydrogenation

The nitro group in methyl 5-nitro-6-methylnicotinate is reduced to an amine using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst. A patent demonstrates this approach for related compounds, achieving complete conversion under 0.7 MPa H₂ at 65°C.

Optimized Parameters

-

Catalyst: 10% Pd/C (5–10 wt%)

-

Solvent: Methanol/water (4:1 v/v)

-

Pressure: 0.4–0.7 MPa H₂

Catalytic Amination of Halogenated Intermediates

Amination of halogenated precursors, such as methyl 5-chloro-6-methylnicotinate, offers a pathway to introduce the amino group via nucleophilic substitution or transition-metal-catalyzed coupling.

Nucleophilic Substitution

Treatment of methyl 5-chloro-6-methylnicotinate with aqueous or alcoholic ammonia under high-pressure conditions (2–5 MPa) facilitates chloride displacement. However, this method often requires elevated temperatures (120–150°C) and prolonged reaction times (12–24 hours), yielding 70–75% product.

Buchwald-Hartwig Amination

Palladium-catalyzed amination provides a more efficient route. A protocol adapted from a Nature study uses Pd(OAc)₂ and Xantphos as a ligand system, enabling coupling with ammonia at 100°C in toluene. This method achieves higher yields (80–85%) and shorter reaction times (6–8 hours).

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous flow reactors are employed for nitration and hydrogenation steps to enhance heat dissipation and reduce reaction volumes. Automated control systems maintain optimal parameters, such as:

| Process Step | Temperature | Pressure | Catalyst Loading |

|---|---|---|---|

| Nitration | 0–5°C | Ambient | N/A |

| Hydrogenation | 65°C | 0.7 MPa | 5% Pd/C |

| Esterification | 65°C | Ambient | 1.2 equiv SOCl₂ |

Data adapted from patents and process chemistry studies.

Comparative Analysis of Methods

| Method | Yield | Purity | Complexity | Scalability |

|---|---|---|---|---|

| Acid-Catalyzed Esterification | 95% | >99% | Low | High |

| Nitro Reduction | 85% | 98% | Moderate | Moderate |

| Buchwald-Hartwig Amination | 80% | 97% | High | Low |

Esterification is preferred for industrial applications due to its simplicity and high yield, while nitro reduction balances cost and efficiency for mid-scale production .

Q & A

Q. What safety protocols should be followed when handling Methyl 5-amino-6-methylnicotinate in laboratory settings?

- Methodological Answer : Researchers must use NIOSH/CEN-approved respiratory protection (e.g., OV/AG/P99 respirators for high exposure) and wear full-body chemical-resistant suits. Avoid environmental release into drainage systems. First aid measures include rinsing eyes/skin with water for ≥15 minutes and immediate medical consultation for ingestion/inhalation . Store in sealed containers under recommended conditions to ensure stability .

Q. How can researchers verify the purity of this compound?

- Methodological Answer : Use HPLC or GC-MS for quantitative purity analysis, complemented by NMR (¹H/¹³C) and FT-IR for structural confirmation. Melting point determination (compare to literature values, e.g., 99°C for analogs like 2-amino-6-methylnicotinonitrile) provides additional validation . Document all protocols in the "Experimental" section, including equipment specifications and reagent purities .

Q. What are the established synthetic routes for this compound?

- Methodological Answer : Common methods include nucleophilic substitution or esterification of nicotinic acid derivatives. For reproducibility, specify reaction conditions (temperature, catalysts, solvents) and characterize intermediates via TLC or LC-MS. Report yields, side products, and purification steps (e.g., recrystallization or column chromatography) .

Advanced Research Questions

Q. How should experiments be designed to study the reactivity of this compound under catalytic conditions?

- Methodological Answer : Employ a factorial design to test variables like catalyst type (e.g., Pd/C vs. enzymes), temperature (25–100°C), and solvent polarity. Use kinetic studies (e.g., time-resolved spectroscopy) to monitor reaction progress. Validate results with DFT calculations to predict transition states . Include negative controls and triplicate runs to assess reproducibility .

Q. What strategies resolve discrepancies in reported spectroscopic data for this compound derivatives?

- Methodological Answer : Conduct a systematic review to collate existing data (e.g., NMR shifts, IR peaks) and identify outliers. Replicate conflicting experiments under standardized conditions (solvent, concentration, instrument calibration). Use meta-analysis to evaluate if discrepancies arise from measurement errors or structural variations (e.g., tautomerism) . Cross-validate findings with X-ray crystallography or high-resolution MS .

Q. How can researchers address gaps in toxicological data for this compound?

- Methodological Answer : Design in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) using human cell lines. Compare results to structurally similar compounds (e.g., 2-amino-6-methylnicotinonitrile, which has IARC carcinogenicity data). For in vivo studies, adhere to OECD guidelines for acute toxicity testing and dose-response modeling . Publish raw datasets to enable meta-analyses .

Methodological Guidelines

- Literature Review : Use Web of Science or PubMed to identify primary studies. Apply citation chaining to trace seminal work and assess study quality via CONSORT or STROBE checklists .

- Data Reporting : Follow Beilstein Journal guidelines: limit main text to critical data (≤5 compounds), with extended datasets in supplements .

- Conflict Resolution : Apply Bradford Hill criteria to evaluate causality in conflicting toxicity studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.